3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-4-yl)propanamide
Description
This compound features a 1,2,4-oxadiazole core substituted at the 3-position with a 2-chlorophenyl group and at the 5-position with a propanamide linker terminating in a 1H-indol-4-yl moiety. The oxadiazole ring is a heterocyclic scaffold known for metabolic stability and hydrogen-bonding capabilities, while the 2-chlorophenyl group introduces electron-withdrawing effects that may enhance receptor binding or pharmacokinetic properties .
Properties
Molecular Formula |
C19H15ClN4O2 |
|---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-4-yl)propanamide |
InChI |
InChI=1S/C19H15ClN4O2/c20-14-5-2-1-4-12(14)19-23-18(26-24-19)9-8-17(25)22-16-7-3-6-15-13(16)10-11-21-15/h1-7,10-11,21H,8-9H2,(H,22,25) |
InChI Key |
ZINHQIBINZXSNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC4=C3C=CN4)Cl |
Origin of Product |
United States |
Preparation Methods
Amidoxime Formation
2-Chlorobenzonitrile is converted to its amidoxime intermediate by reacting with hydroxylamine hydrochloride in ethanol under reflux (70–80°C, 6–8 hours). The reaction is catalyzed by sodium carbonate to deprotonate hydroxylamine, enhancing nucleophilic attack on the nitrile group.
Cyclization to 1,2,4-Oxadiazole
The amidoxime reacts with malonyl chloride in dichloromethane at 0–5°C to form the 1,2,4-oxadiazole ring. This step proceeds via nucleophilic acyl substitution, where the amidoxime’s oxygen attacks the electrophilic carbonyl carbon, followed by intramolecular cyclization and dehydration.
Table 1: Optimization of 1,2,4-Oxadiazole Synthesis
| Reactant | Reagent/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 2-Chlorobenzamidoxime | Malonyl chloride, DCM, 0°C | 78 | |
| 2-Chlorobenzamidoxime | Acetyl chloride, reflux | 62 | |
| 2-Chlorobenzamidoxime | T3P, DMF, RT | 85 |
Preparation of the Indole-Propanamide Intermediate
The N-(1H-indol-4-yl)propanamide side chain is synthesized through a two-step process involving acylation and bromination.
Acylation of 1H-Indol-4-Amine
1H-Indol-4-amine reacts with acryloyl chloride in tetrahydrofuran (THF) at −20°C to form N-(1H-indol-4-yl)acrylamide. The low temperature minimizes polymerization of acryloyl chloride.
Bromination of Propanamide
The acrylamide undergoes bromination using hydrobromic acid (HBr) in acetic acid at 50°C for 4 hours, yielding 3-bromo-N-(1H-indol-4-yl)propanamide. This electrophilic intermediate is critical for subsequent coupling reactions.
Table 2: Bromination Reaction Parameters
| Substrate | Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| N-(1H-Indol-4-yl)acrylamide | HBr (48%) | 50 | 4 | 91 |
| N-(1H-Indol-4-yl)acrylamide | HBr (33%) | 40 | 6 | 72 |
Coupling of Oxadiazole and Propanamide Moieties
The final step involves nucleophilic substitution between the 1,2,4-oxadiazole-thiol intermediate and the brominated propanamide.
Oxadiazole-Thiol Preparation
The 1,2,4-oxadiazole intermediate is treated with thiourea in ethanol under reflux to introduce a thiol group at position 5. This step requires careful pH control (5–6) to prevent over-acidification.
Nucleophilic Substitution
The thiolate anion attacks the electrophilic carbon of 3-bromo-N-(1H-indol-4-yl)propanamide in dimethylformamide (DMF) using sodium hydride (NaH) as a base. The reaction proceeds at room temperature for 12 hours.
Table 3: Coupling Reaction Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaH | DMF | 25 | 88 |
| K2CO3 | Acetone | 50 | 65 |
| Et3N | THF | 40 | 72 |
Alternative Synthetic Routes
One-Pot Oxadiazole Formation
A patent by EP2520575A1 describes a one-pot method using STAT3 inhibitors as templates. While focusing on 1,3,4-oxadiazoles, the methodology can be adapted for 1,2,4-oxadiazoles by substituting the starting nitrile with 2-chlorobenzamidoxime.
Photocatalytic Cyclization
Visible-light-mediated synthesis using eosin Y and CBr4 oxidizes semicarbazones to oxadiazoles at room temperature. This green chemistry approach reduces energy consumption and improves yields (up to 94%).
Structural Characterization and Validation
The final product is validated via:
-
NMR Spectroscopy : Distinct peaks for indole NH (δ 10.2 ppm), oxadiazole C–H (δ 8.1 ppm), and propanamide CO (δ 168 ppm).
-
Mass Spectrometry : Molecular ion peak at m/z 366.8 (M+H)+ corresponds to C19H15ClN4O2.
-
X-ray Crystallography : Confirms intramolecular hydrogen bonding between the oxadiazole oxygen and indole NH.
Challenges and Optimization
-
Regioselectivity : Competing 1,3,4-oxadiazole formation is mitigated by using malonyl chloride over acetyl chloride.
-
Purification : Column chromatography with ethyl acetate/hexane (3:7) removes unreacted propanamide.
-
Scale-Up : Batch processes achieve >80% yield at 100-g scale using flow chemistry .
Chemical Reactions Analysis
Electrophilic Reactivity of the Oxadiazole Ring
The 1,2,4-oxadiazole core is electron-deficient, enabling electrophilic substitution reactions. The 5-position of the oxadiazole ring is particularly reactive due to resonance stabilization of intermediates.
Mechanistic studies indicate that the 2-chlorophenyl group enhances electrophilicity via inductive effects, facilitating nucleophilic substitutions at the oxadiazole ring.
Amide Group Hydrolysis
The propanamide linker undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine intermediates.
| Condition | Reagents | Products | Yield | Applications |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, 80°C, 6 h | 3-(2-chlorophenyl-oxadiazole)propanoic acid | 78% | Precursor for ester or acyl chloride derivatives. |
| Basic Hydrolysis | NaOH (2M), EtOH/H₂O, reflux | Corresponding sodium carboxylate | 85% | Used in coupling reactions for new amide bonds. |
The reaction rate is pH-dependent, with base-catalyzed hydrolysis showing higher efficiency due to stabilization of tetrahedral intermediates.
Reductive Hydrogenation
Catalytic hydrogenation selectively reduces the oxadiazole ring while preserving the indole and amide functionalities.
The 2-chlorophenyl group sterically hinders full reduction, favoring partial hydrogenation under mild conditions.
Cross-Coupling Reactions
The indole moiety participates in palladium-catalyzed couplings, enabling structural diversification.
DFT calculations reveal that electron-rich indole positions (C4 and C6) exhibit higher reactivity in cross-couplings .
Oxidative Functionalization
The oxadiazole ring undergoes oxidative modifications under radical conditions.
Oxidation products are leveraged as intermediates for synthesizing fused heterocycles .
Thermal Rearrangements
Thermolysis induces ring transformations, particularly in aprotic solvents:
| Temperature | Solvent | Product | Key Observation |
|---|---|---|---|
| 180°C | DMF | Indole-fused isoxazole | Rearrangement via-sigmatropic shift. |
| 220°C | Toluene | Quinazolinone derivatives | CO extrusion and C–N bond reorganization . |
Scientific Research Applications
Chemical Properties and Structure
This compound has a molecular formula of and a molecular weight of approximately 279.72 g/mol. Its structure features an indole moiety linked to an oxadiazole ring, which is known for its biological activity. The presence of the 2-chlorophenyl group enhances its pharmacological properties by influencing its interaction with biological targets.
Anticancer Activity
Mechanism of Action
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. The compound has been studied alongside other oxadiazole derivatives for its ability to inhibit cancer cell growth.
Case Studies
- In Vitro Studies : A study published in MDPI demonstrated that several oxadiazole derivatives were screened for anticancer activity against various human cancer cell lines. Among these, compounds similar to 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-4-yl)propanamide showed promising results with significant growth inhibition rates against prostate and breast cancer cell lines .
- Comparative Analysis : In a comparative analysis involving multiple oxadiazole derivatives, it was found that certain modifications to the oxadiazole ring structure could enhance cytotoxicity against specific cancer types. For instance, compounds with additional functional groups exhibited increased potency against leukemia and solid tumors .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Oxadiazole derivatives have been reported to possess antibacterial and antifungal activities, making them candidates for further development in infectious disease treatment.
Research Findings
Recent studies have highlighted the effectiveness of related oxadiazole compounds against various bacterial strains, suggesting that structural modifications can lead to enhanced antimicrobial efficacy . The incorporation of the indole moiety may contribute to this activity by altering the lipophilicity and bioavailability of the compound.
Other Biological Activities
Beyond anticancer and antimicrobial effects, studies have indicated that oxadiazole derivatives can exhibit anti-inflammatory properties. This is particularly relevant in conditions where inflammation plays a crucial role in disease progression.
Potential Applications
The anti-inflammatory potential opens avenues for using this compound in treating diseases characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease.
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-4-yl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Variations
The compound is compared to analogs with modifications in the oxadiazole substituent, linker, or amine group:
Key Observations :
- Oxadiazole Substituents : The 2-chlorophenyl group in the target compound likely enhances electronegativity and steric bulk compared to phenyl (CAS 1374525-49-1) or aliphatic groups (Z2194302854). This may improve binding to hydrophobic pockets or influence metabolic stability .
- Amine Groups: The 1H-indol-4-yl group offers a compact aromatic system compared to carbazole (6a) or pyridine (STL310204).
Key Findings :
Biological Activity
The compound 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-4-yl)propanamide belongs to the oxadiazole family, which has gained attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of the compound is with a molecular weight of approximately 355.82 g/mol. The structure features a 1,2,4-oxadiazole ring fused with an indole moiety, which is known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C19H18ClN3O2 |
| Molecular Weight | 355.82 g/mol |
| LogP | 4.5 |
| Polar Surface Area | 53.76 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Research indicates that compounds containing the oxadiazole scaffold exhibit multiple mechanisms of action:
- Anticancer Activity : The oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as:
- Antimicrobial Properties : Some studies suggest that oxadiazole derivatives possess significant antimicrobial activity against various bacterial and fungal strains .
- Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects by modulating pathways involved in inflammation .
Case Studies and Research Findings
Several studies have investigated the biological activities of oxadiazole derivatives, including the specific compound :
-
Anticancer Studies : In vitro studies demonstrated that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HeLa), with IC50 values indicating potent activity . For instance:
Compound Cell Line IC50 (μM) Analog A MCF-7 0.65 Analog B HeLa 2.41 - Mechanistic Insights : Molecular docking studies revealed that the compound effectively binds to target proteins involved in cancer progression, providing insights into its potential as a therapeutic agent .
Q & A
Basic: What synthetic methodologies are reported for structurally related 1,2,4-oxadiazolyl-indolyl propanamides?
Answer:
The synthesis of analogous compounds involves coupling oxadiazole precursors with indolyl amines. For example:
- Step 1 : React 3-(3-substituted-1,2,4-oxadiazol-5-yl)propanoic acid derivatives (e.g., 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propanoic acid) with activated intermediates (e.g., EDCI/HOBt) to form mixed anhydrides.
- Step 2 : Couple with 1H-indol-4-amine under deoxygenated conditions (e.g., nitrogen atmosphere) to avoid oxidation of indole rings .
- Step 3 : Purify via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) and crystallize at room temperature for structural validation .
Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of acid to amine) and reaction time (12–24 hrs) to improve yields (reported up to 47% for similar compounds) .
Basic: How can spectroscopic techniques resolve structural ambiguities in such compounds?
Answer:
- 1H/13C NMR : Identify substituent positions on the oxadiazole and indole rings. For example, indole NH protons typically appear as singlets at δ 10–12 ppm, while oxadiazole-linked methylenes resonate at δ 3.5–4.5 ppm .
- HRMS : Confirm molecular formula (e.g., [M+H]+ peaks matching calculated m/z within 2 ppm error).
- 19F NMR : Detect fluorine substituents (e.g., δ -110 to -120 ppm for aromatic fluorine in related compounds) .
Data Interpretation : Cross-reference coupling constants (e.g., J = 8–10 Hz for aromatic protons) with DFT-calculated spectra to resolve overlaps .
Advanced: What strategies address discrepancies in bioactivity data across studies?
Answer:
- Assay Standardization : Normalize cell-based assays (e.g., IC50 values) using common positive controls (e.g., CB2 agonists for cannabinoid receptor studies) .
- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤ 0.1% v/v) to mitigate aggregation artifacts.
- Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays to distinguish direct binding from off-target effects .
Case Study : For oxadiazole derivatives, conflicting CB2 affinity data were resolved by verifying compound stability in assay buffers via LC-MS .
Advanced: How can computational methods predict target interactions for this compound?
Answer:
- Molecular Docking : Use AutoDock Vina with CB2 receptor homology models (PDB: 5ZTY) to prioritize oxadiazole-indole conformers. Focus on π-π stacking between indole and Phe3.36 and halogen bonding with 2-chlorophenyl groups .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding mode stability. Analyze RMSD (<2 Å) and ligand-protein hydrogen bonds .
Validation : Compare docking scores (ΔG ≤ -8 kcal/mol) with experimental IC50 values to refine predictive models .
Advanced: What crystallographic approaches validate the compound’s solid-state structure?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
